molecular formula C21H24N2O4 B11114964 1,4-Bis(3-methoxybenzoyl)-1,4-diazepane

1,4-Bis(3-methoxybenzoyl)-1,4-diazepane

Cat. No.: B11114964
M. Wt: 368.4 g/mol
InChI Key: JTWVIBFQSPONSX-UHFFFAOYSA-N
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Description

1,4-Bis(3-methoxybenzoyl)-1,4-diazepane is a seven-membered diazepane ring functionalized with two 3-methoxybenzoyl groups at the 1- and 4-positions. This compound belongs to a class of nitrogen-containing heterocycles known for their structural flexibility and diverse pharmacological applications. The 1,4-diazepane scaffold is frequently exploited in medicinal chemistry due to its ability to adopt multiple conformations, enabling interactions with biological targets such as receptors and enzymes.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

[4-(3-methoxybenzoyl)-1,4-diazepan-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C21H24N2O4/c1-26-18-8-3-6-16(14-18)20(24)22-10-5-11-23(13-12-22)21(25)17-7-4-9-19(15-17)27-2/h3-4,6-9,14-15H,5,10-13H2,1-2H3

InChI Key

JTWVIBFQSPONSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-methoxybenzoyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

1,4-diazepane+2(3-methoxybenzoyl chloride)This compound+2HCl\text{1,4-diazepane} + 2 \text{(3-methoxybenzoyl chloride)} \rightarrow \text{this compound} + 2 \text{HCl} 1,4-diazepane+2(3-methoxybenzoyl chloride)→this compound+2HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3-methoxybenzoyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 1,4-Bis(3-formylbenzoyl)-1,4-diazepane or 1,4-Bis(3-carboxybenzoyl)-1,4-diazepane.

    Reduction: 1,4-Bis(3-hydroxybenzoyl)-1,4-diazepane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(3-methoxybenzoyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-methoxybenzoyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxybenzoyl groups may facilitate interactions with hydrophobic pockets in proteins, while the diazepane ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

1,4-Bis(3-methyl-4-pyridinyl)-1,4-diazepane (C15)

  • Structure : Substituted with 3-methylpyridinyl groups instead of methoxybenzoyl.
  • Activity : Exhibits potent anti-respiratory syncytial virus (RSV) activity with an IC50 of 0.13 μM, comparable to the sulfonamide derivative P13 (IC50 = 0.11 μM) .
  • Applications : Screened for antiviral activity among 16,671 compounds, highlighting its selectivity for RSV over other viruses like HPIV-3 and measles .

SB-756050 (1,4-Bis(sulfonyl)-1,4-diazepane)

  • Structure : Features sulfonyl groups instead of benzoyl moieties.
  • Activity: A TGR5 agonist with micromolar potency but poor oral bioavailability and nonlinear pharmacokinetics in humans .
  • Limitations : Failed in phase 1 trials due to inconsistent pharmacodynamic effects, underscoring the importance of optimizing substituents for drug development .

1,4-Di(quinolin-8-yl)-1,4-diazepane (L7BQ)

  • Structure: Quinoline-substituted diazepane.
  • Application : Forms a Mn<sup>III</sup>-peroxo complex ([Mn<sup>III</sup>(O2)(L7BQ)]<sup>+</sup>) for catalytic applications, such as aldehyde deformylation. The ligand’s rigidity enhances stability in coordination chemistry .

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

  • Activity : Selective 5-HT7 receptor antagonist with demonstrated efficacy in reducing repetitive behaviors in Shank3 transgenic mice .

Pharmacological and Pharmacokinetic Profiles

Compound Target/Activity IC50/Potency Key Findings Reference
1,4-Bis(3-methoxybenzoyl)-1,4-diazepane N/A (structural analog focus) N/A Potential scaffold for receptor modulation
C15 RSV inhibition 0.13 μM Selective antiviral activity
SB-756050 TGR5 agonist Micromolar Poor oral bioavailability
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 5-HT7 receptor antagonist High selectivity Reduces repetitive behaviors in mice

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